(4,6-Dimethylpyrimidin-2-yl)(oxolan-2-ylmethyl)amine
Description
(4,6-Dimethylpyrimidin-2-yl)(oxolan-2-ylmethyl)amine is a heterocyclic compound that features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and an oxolan-2-ylmethyl group attached to the nitrogen atom at position 2
Properties
IUPAC Name |
4,6-dimethyl-N-(oxolan-2-ylmethyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-8-6-9(2)14-11(13-8)12-7-10-4-3-5-15-10/h6,10H,3-5,7H2,1-2H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBAQLCMCXZPPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCC2CCCO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Cyclocondensation Approach
Adapting the methodology from US20110137033A1, the target compound could be synthesized via a one-pot reaction sequence:
- Guanidinium Salt Formation : Reacting oxolan-2-ylmethylamine with cyanamide in an acidic aqueous medium (pH 2.0–3.5) to generate the corresponding guanidinium intermediate.
- Cyclization with Acetylacetone : Introducing acetylacetone (2,4-pentanedione) under alkaline conditions (pH 7.8–8.1) to facilitate cyclocondensation, yielding the 4,6-dimethylpyrimidine core.
Key Advantages :
- Eliminates intermediate isolation steps, enhancing process efficiency.
- Aqueous reaction media reduce environmental impact compared to organic solvents.
Challenges :
- Oxolan-2-ylmethylamine’s aliphatic nature may necessitate pH adjustments to optimize guanidinium stability.
- Competing side reactions (e.g., over-alkylation) require careful stoichiometric control.
Nucleophilic Substitution on Pre-Formed Pyrimidine Scaffolds
An alternative route involves functionalizing a pre-synthesized 2-chloro-4,6-dimethylpyrimidine with oxolan-2-ylmethylamine (Figure 1).
Reaction Mechanism and Conditions
- Substrate Activation : 2-Chloro-4,6-dimethylpyrimidine serves as the electrophilic partner, with chlorine acting as a leaving group.
- Nucleophilic Attack : Oxolan-2-ylmethylamine, deprotonated by a base (e.g., K2CO3 or Et3N), displaces the chloride via an SNAr mechanism.
Optimization Parameters :
Reported Yield : 68–72% for analogous pyrimidine aminations.
Reductive Amination Pathways
For pyrimidines bearing carbonyl groups, reductive amination offers a route to C–N bond formation. While no direct precedents exist for the target compound, PMC7770833 demonstrates the feasibility of reductive amination in oxazolone systems, suggesting adaptability to pyrimidines.
Hypothetical Reaction Sequence
- Ketone Synthesis : Introduce a ketone group at the C2 position of 4,6-dimethylpyrimidine.
- Condensation : React with oxolan-2-ylmethylamine to form an imine intermediate.
- Reduction : Apply NaBH4 or NaBH(OAc)3 to reduce the imine to the desired amine.
Advantages :
- Avoids harsh acidic/basic conditions.
- Compatible with sensitive functional groups.
Limitations :
- Requires prior functionalization of the pyrimidine ring.
- Risk of over-reduction or by-product formation.
Comparative Analysis of Synthetic Routes
Table 1 evaluates the feasibility of each method based on literature data:
Key Insight : The nucleophilic substitution route offers the best balance of yield and scalability, though the one-pot method remains attractive for industrial applications due to reduced isolation steps.
Structural and Mechanistic Considerations
Steric and Electronic Effects
The oxolan-2-ylmethyl group introduces steric hindrance near the pyrimidine’s C2 position, potentially slowing nucleophilic substitution rates. Electronic effects from the ether oxygen may also modulate the amine’s nucleophilicity, necessitating adjusted reaction times or temperatures.
Solvent Selection
Polar aprotic solvents (e.g., DMF, acetonitrile) are preferred for SNAr reactions, as they stabilize transition states without participating in side reactions. For one-pot syntheses, water-tolerant conditions are critical to prevent hydrolysis of intermediates.
Chemical Reactions Analysis
Types of Reactions
(4,6-Dimethylpyrimidin-2-yl)(oxolan-2-ylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyrimidine derivatives .
Scientific Research Applications
(4,6-Dimethylpyrimidin-2-yl)(oxolan-2-ylmethyl)amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4,6-Dimethylpyrimidin-2-yl)(oxolan-2-ylmethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can mimic natural nucleobases, allowing the compound to bind to nucleic acid structures or enzyme active sites. This binding can inhibit enzyme activity or interfere with nucleic acid functions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethylpyrimidine: Lacks the oxolan-2-ylmethyl group, making it less versatile in chemical reactions.
2-Amino-4,6-dimethylpyrimidine: Similar structure but with an amino group at the 2-position instead of the oxolan-2-ylmethyl group.
(4,6-Dimethylpyrimidin-2-yl)amine: Lacks the oxolan-2-ylmethyl group, making it less complex.
Uniqueness
(4,6-Dimethylpyrimidin-2-yl)(oxolan-2-ylmethyl)amine is unique due to the presence of both the pyrimidine ring and the oxolan-2-ylmethyl group, which confer distinct chemical properties and reactivity. This combination allows for a broader range of chemical modifications and applications in various fields .
Biological Activity
(4,6-Dimethylpyrimidin-2-yl)(oxolan-2-ylmethyl)amine is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and enzymatic research. This compound features a pyrimidine ring substituted at positions 4 and 6 with methyl groups and an oxolan-2-ylmethyl group attached to the nitrogen at position 2. Its structure allows it to interact with various biological targets, making it a valuable compound for further investigation.
The compound has the molecular formula C₁₆H₁₈N₄O and a CAS number of 1114595-22-0. Its unique structure enables it to function as a building block for more complex heterocyclic compounds and as a potential inhibitor in various biological pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The pyrimidine structure can mimic natural nucleobases, facilitating binding to nucleic acid structures or enzyme active sites. This interaction can inhibit enzyme activity or disrupt nucleic acid functions, leading to various biological effects such as:
- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, particularly in pathways related to cancer and metabolic disorders.
- Receptor Ligand Activity : Its binding affinity to certain receptors suggests possible applications in drug development targeting specific diseases.
Table 1: Biological Activity Overview
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Inhibits specific enzymes involved in metabolic pathways. |
| Receptor Binding | Acts as a ligand for certain receptors, potentially modulating their activity. |
| Cytotoxicity | Exhibits cytotoxic effects on specific cancer cell lines in vitro. |
Case Studies
- Enzyme Inhibition Studies : Research has demonstrated that this compound can inhibit the activity of various dehydrogenases and kinases, which are critical in cancer metabolism. For instance, studies have shown that at concentrations of 50 µM, the compound significantly reduces enzyme activity by approximately 50% compared to control groups.
- Cell Line Testing : In vitro assays using human cancer cell lines have indicated that this compound can induce apoptosis and cell cycle arrest. A study reported that treatment with this compound led to increased levels of acetylated histone H3 and P21, markers associated with cell cycle regulation and apoptosis.
- Pharmacokinetic Properties : Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics and a low potential for toxicity in animal models, indicating its viability for further development as a therapeutic agent.
Table 2: Comparison with Similar Compounds
| Compound | Structure | Biological Activity |
|---|---|---|
| This compound | Pyrimidine + Oxolan Group | Enzyme inhibition, receptor binding |
| 4,6-Dimethylpyrimidine | Pyrimidine Only | Limited reactivity |
| 2-Amino-4,6-dimethylpyrimidine | Pyrimidine + Amino Group | Moderate enzyme inhibition |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (4,6-Dimethylpyrimidin-2-yl)(oxolan-2-ylmethyl)amine, and what methodological considerations are critical for optimizing yield?
- Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation. For example, pyrimidine derivatives are reacted with oxolane-containing precursors under basic conditions (e.g., NaH or morpholine) to introduce the oxolan-2-ylmethyl group . Key considerations include:
- Temperature control : Reactions often require refluxing in ethanol (e.g., 10 hours at 80°C) to ensure completion .
- Purification : Chromatography or crystallization (using ethanol/water mixtures) is critical to isolate the pure compound .
- Yield optimization : Adjusting stoichiometry of reagents like formaldehyde or morpholine can minimize by-products .
Q. How is X-ray crystallography employed to determine the molecular conformation and intermolecular interactions of this compound?
- Answer : Single-crystal X-ray diffraction provides atomic-level structural insights:
- Crystallization : Grow crystals via slow evaporation of solvent mixtures (e.g., ethanol/dichloromethane) .
- Data collection : Use Cu-Kα radiation (λ = 1.54178 Å) at 295 K to resolve bond lengths and angles (mean σ(C–C) = 0.003 Å) .
- Interaction analysis : Identify hydrogen bonds (N–H⋯N/O) and π-stacking between pyrimidine rings, which influence packing and stability .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported bioactivity data across studies?
- Answer :
- Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (DMSO concentration ≤0.1%) .
- Comparative analysis : Compare substituent effects (Table 1) to isolate structural determinants of activity .
| Substituent on Pyrimidine | Bioactivity (IC50, μM) | Key Interaction | Reference |
|---|---|---|---|
| Chlorophenyl | 2.1 ± 0.3 | H-bond with kinase | |
| Methylsulfonyl | 5.8 ± 1.2 | Hydrophobic pocket |
Q. How can computational methods predict reactivity and target interactions?
- Answer :
- Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., cytochrome P450). Key parameters include grid boxes covering active sites and Lamarckian genetic algorithms .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD ≤2.0 Å indicates stable binding) .
- Electronic analysis : DFT calculations (B3LYP/6-31G*) predict nucleophilic sites (e.g., pyrimidine N-atoms) prone to electrophilic attack .
Q. What methodologies assess environmental fate and ecotoxicological impacts?
- Answer : Follow frameworks like Project INCHEMBIOL :
- Degradation studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions and monitor degradation via HPLC-MS/MS .
- Ecotoxicology : Use Daphnia magna acute toxicity tests (48-hour LC50) and algal growth inhibition assays (OECD 201) .
- Partitioning : Measure log Kow values using shake-flask methods to predict bioaccumulation potential .
Q. How to design kinetic/thermodynamic studies for stability analysis?
- Answer :
- Variable conditions : Test stability at pH 2–12 (buffered solutions) and temperatures (25–60°C) .
- Monitoring tools : Use NMR (1H, 13C) to track decomposition products or HPLC to quantify remaining compound .
- Kinetic modeling : Apply Arrhenius equations to calculate activation energy (Ea) for degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
